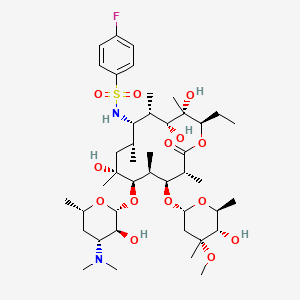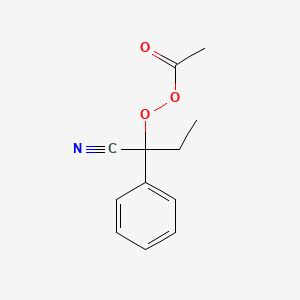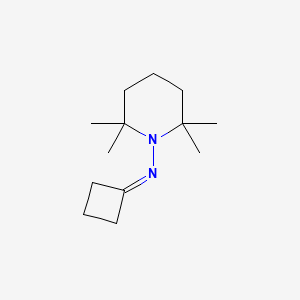
Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are employed to achieve these goals. Green chemistry approaches, including the use of nontoxic solvents and reusable catalysts, are also gaining popularity .
化学反応の分析
Types of Reactions
Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
科学的研究の応用
Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate involves its interaction with various molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. These atoms can form hydrogen bonds and coordinate with metal ions, which enhances the compound’s ability to interact with enzymes and receptors .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and anti-inflammatory activities.
Thiazolidinone: Used in the development of anticancer and antiviral drugs.
Uniqueness
Ethyl (4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its diverse applications in scientific research make it a valuable compound in both academic and industrial settings .
特性
CAS番号 |
61122-99-4 |
|---|---|
分子式 |
C12H19NO3S |
分子量 |
257.35 g/mol |
IUPAC名 |
ethyl 2-(4-oxo-3-pentyl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C12H19NO3S/c1-3-5-6-7-13-10(14)9-17-11(13)8-12(15)16-4-2/h8H,3-7,9H2,1-2H3 |
InChIキー |
QXYGLHBQKFMOSS-UHFFFAOYSA-N |
正規SMILES |
CCCCCN1C(=O)CSC1=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14600685.png)
![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)




![(E)-{2,2-Dimethyl-1-[(trimethylsilyl)oxy]propylidene}(phenyl)phosphane](/img/structure/B14600713.png)

